

Synthesis of 2-Amino-4-fluorobenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-fluorobenzaldehyde

Cat. No.: B111960

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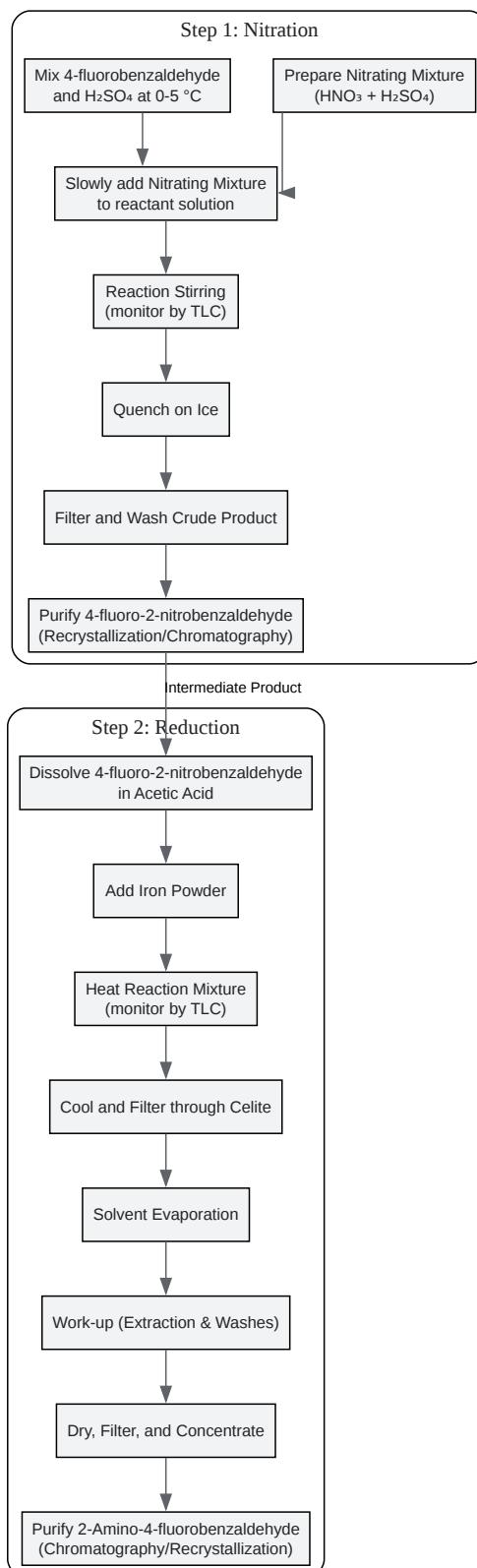
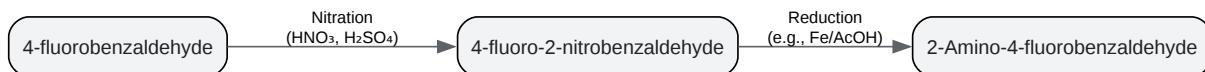
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for the preparation of **2-Amino-4-fluorobenzaldehyde**, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The synthesis commences from the readily available starting material, 4-fluorobenzaldehyde, and proceeds through a two-step sequence involving nitration followed by reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.

Synthetic Strategy Overview

The synthesis of **2-Amino-4-fluorobenzaldehyde** from 4-fluorobenzaldehyde is typically achieved through a two-step process:

- Nitration: The electrophilic aromatic substitution of 4-fluorobenzaldehyde to introduce a nitro group ($-\text{NO}_2$) at the ortho position to the aldehyde, yielding 4-fluoro-2-nitrobenzaldehyde. The directing effects of the fluorine (ortho, para-directing) and the aldehyde (meta-directing) groups favor the formation of the 2-nitro isomer.
- Reduction: The selective reduction of the nitro group in 4-fluoro-2-nitrobenzaldehyde to an amino group ($-\text{NH}_2$), affording the final product, **2-Amino-4-fluorobenzaldehyde**.



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